

# Validating AZD8186 Target Engagement in Tumor Biopsies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B12828937     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K $\beta$ ), in tumor biopsies. We will compare AZD8186 with other selective PI3K $\beta$  inhibitors, presenting supporting experimental data, detailed protocols, and visual aids to facilitate understanding and application in a research setting.

### Introduction to AZD8186 and PI3KB Inhibition

AZD8186 is a selective inhibitor of the p110 $\beta$  isoform of PI3K, with additional activity against the p110 $\delta$  isoform. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and in tumors with loss of the tumor suppressor PTEN, there is a particular dependence on the PI3K $\beta$  isoform for tumor growth and survival. Therefore, validating that AZD8186 effectively engages its target, PI3K $\beta$ , within the tumor is crucial for its clinical development. This is typically assessed by measuring the phosphorylation of downstream biomarkers such as AKT and PRAS40.

## Comparative Analysis of PI3KB Inhibitors

To provide a comprehensive overview, we compare the target engagement of AZD8186 with two other selective PI3K $\beta$  inhibitors that have been evaluated in clinical trials: GSK2636771 and SAR260301.



Check Availability & Pricing

## **Quantitative Data on Target Engagement in Tumor Biopsies**

The following table summarizes the available clinical and preclinical data on the inhibition of key pharmacodynamic biomarkers in tumor tissue following treatment with AZD8186 and its alternatives.



| Inhibitor                            | Biomarke<br>r                        | Assay                       | Tumor<br>Type               | Dose/Tre<br>atment                                                                    | % Inhibition I Change from Baseline                                                   | Referenc<br>e |
|--------------------------------------|--------------------------------------|-----------------------------|-----------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------|
| AZD8186                              | pAKT<br>(S473)<br>(membrano<br>us)   | IHC                         | Advanced<br>Solid<br>Tumors | 60-120 mg<br>BID                                                                      | Variable reduction in H-score; individual patient data shows decreases from baseline. | [1][2][3]     |
| pPRAS40                              | IHC                                  | Advanced<br>Solid<br>Tumors | 60-120 mg<br>BID            | Variable reduction in H-score; individual patient data shows decreases from baseline. | [1][2][3]                                                                             |               |
| pAKT<br>(S473 &<br>T308),<br>pPRAS40 | Western<br>Blot                      | HCC70<br>Xenografts         | 25-50<br>mg/kg BID          | Dose and time-dependent inhibition observed.                                          | [4][5]                                                                                | <del>-</del>  |
| GSK26367<br>71                       | pAKT<br>(S473),<br>pPRAS40<br>(T246) | Not<br>Specified            | Advanced<br>Solid<br>Tumors | 400 mg QD<br>(RP2D)                                                                   | Decreases<br>observed<br>in 4 of 5<br>evaluable<br>patients.                          | [6]           |



| pAKT<br>(S473) /<br>Total AKT | Meso<br>Scale<br>Discovery | Platelet-<br>Rich<br>Plasma      | 100-500<br>mg QD                | Median decrease from baseline of ≥61%. | [6]                                                                                     |        |
|-------------------------------|----------------------------|----------------------------------|---------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------|--------|
| pAKT<br>(S473)                | Western<br>Blot            | PTEN-<br>deficient<br>cells      | Concentrati<br>on-<br>dependent | Significant inhibition observed.       |                                                                                         | _      |
| SAR26030<br>1                 | рАКТ                       | Meso<br>Scale<br>Discovery       | Platelets                       | 100 mg QD<br>- 800 mg<br>BID           | Maximal inhibition correlated with exposure, but sustained inhibition was not achieved. | [7][8] |
| pAKT<br>(S473 &<br>T308)      | Not<br>Specified           | PTEN-<br>deficient<br>Xenografts | Oral<br>administrati<br>on      | Dose and time-dependent inhibition.    | [9]                                                                                     |        |

## **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.





Click to download full resolution via product page

Caption: PI3Kß signaling pathway and the inhibitory action of AZD8186.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Validating AZD8186 Target Engagement in Tumor Biopsies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#validating-azd8186-target-engagement-in-tumor-biopsies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com